molecular formula C18H17ClN2OS B407347 9'-CHLORO-2'-(2-THIENYL)-1',10B'-DIHYDROSPIRO[CYCLOPENTANE-1,5'-PYRAZOLO[1,5-C][1,3]BENZOXAZINE]

9'-CHLORO-2'-(2-THIENYL)-1',10B'-DIHYDROSPIRO[CYCLOPENTANE-1,5'-PYRAZOLO[1,5-C][1,3]BENZOXAZINE]

Cat. No.: B407347
M. Wt: 344.9g/mol
InChI Key: HAKOUFOKJGATDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of a chlorine atom and a thienyl group adds to the compound’s chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-thienyl hydrazine with cyclopentanone to form an intermediate, which is then reacted with 2-chlorobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the spiro linkage .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an antagonist of 5-HT2B serotonin receptors, which are involved in various physiological processes . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of certain bacteria .

Comparison with Similar Compounds

Similar compounds to 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) include:

These compounds share a similar core structure but differ in the substituents attached to the benzoxazine ring. The unique combination of substituents in 9’-Chloro-2’-(2-thienyl)-1’,10’b-dihydrospiro(cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine) contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9g/mol

IUPAC Name

9-chloro-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C18H17ClN2OS/c19-12-5-6-16-13(10-12)15-11-14(17-4-3-9-23-17)20-21(15)18(22-16)7-1-2-8-18/h3-6,9-10,15H,1-2,7-8,11H2

InChI Key

HAKOUFOKJGATDZ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl

Canonical SMILES

C1CCC2(C1)N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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